molecular formula C5H6ClNO B1586295 3-(Chloromethyl)-5-methylisoxazole CAS No. 35166-37-1

3-(Chloromethyl)-5-methylisoxazole

Cat. No. B1586295
CAS RN: 35166-37-1
M. Wt: 131.56 g/mol
InChI Key: FEXTXBAFBURKGS-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-methylisoxazole (CMMI) is a heterocyclic compound that is used in a variety of scientific research applications. It is a versatile compound that has a wide range of uses in both organic and inorganic chemistry. CMMI has many advantages for lab experiments due to its low cost and ease of synthesis. Furthermore, CMMI has been studied for its biochemical and physiological effects, as well as its mechanism of action.

Scientific Research Applications

  • Hyper Cross-linked Polymers (HCPs)

    • Field : Polymer Science .
    • Application : HCPs are a class of porous materials that have been intensively used in the past few years . They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery, and chromatographic separations .
    • Method : The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .
    • Results : HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability .
  • Chloromethylation of Aromatic Compounds

    • Field : Organic Chemistry .
    • Application : Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals .
    • Method : The chloromethylation of aromatic compounds with dimethoxymethane and chlorosulfonic acid is catalyzed by ZnI2 in CH2Cl2 under mild conditions .
    • Results : Treatment of a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide affords the corresponding chloromethyl derivatives in good to excellent yields .

properties

IUPAC Name

3-(chloromethyl)-5-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO/c1-4-2-5(3-6)7-8-4/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXTXBAFBURKGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370929
Record name 3-(chloromethyl)-5-methylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-5-methylisoxazole

CAS RN

35166-37-1
Record name 3-(chloromethyl)-5-methylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chloromethyl)-5-methyl-1,2-oxazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Chloromethyl)-5-methylisoxazole
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3-(Chloromethyl)-5-methylisoxazole
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3-(Chloromethyl)-5-methylisoxazole

Citations

For This Compound
8
Citations
U Madsen, FA Sløk, TB Stensbøl… - European journal of …, 2000 - Elsevier
We have previously described the potent and selective (RS)-2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic acid (AMPA) receptor agonist, (RS)-2-amino-3-(3-carboxy-5-methyl-4…
Number of citations: 17 www.sciencedirect.com
NS Stock, G Bain, J Zunic, Y Li, J Ziff… - Journal of medicinal …, 2011 - ACS Publications
The potent 5-lipoxygenase-activating protein (FLAP) inhibitor 3-[3-tert-butylsulfanyl-1-[4-(6-ethoxypyridin-3-yl)benzyl]-5-(5-methylpyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-…
Number of citations: 60 pubs.acs.org
C Tzitzoglaki, A Hoffmann, AL Turcu… - European Journal of …, 2022 - Elsevier
… Additionally, we also synthesized compounds 17 and 25 by reacting the corresponding amines with CsI (Method C) and 3-chloromethyl-5-methylisoxazole in isopropanol, as described …
Number of citations: 1 www.sciencedirect.com
D Spinks, V Smith, S Thompson, DA Robinson… - …, 2015 - Wiley Online Library
The enzyme N‐myristoyltransferase (NMT) from Trypanosoma brucei has been validated both chemically and biologically as a potential drug target for human African trypanosomiasis. …
C Tzitzoglaki, A Hoffmann, A Turcu, C Liolios… - 2021 - chemrxiv.org
… CsI (Method C) and 3-chloromethyl-5methylisoxazole in isopropanol to afford compounds … 42 (110 mg, 0.569 mmol) and 3-chloromethyl-5-methylisoxazole (50 mg, 0.379 mmol) in …
Number of citations: 3 chemrxiv.org
J Gainer, GA Howarth, W Hoyle, SM Roberts… - Journal of the …, 1976 - pubs.rsc.org
… sodium cyanide (5.0 g, 0.11 mol) and benzyltriethylammonium chloride (0.6 g, 0.002 mol) in water (20 ml) was added to a solution of 3-chloromethyl-5-methylisoxazole (24) (6.5 g, 0.01 …
Number of citations: 1 pubs.rsc.org
Y Zhao, C Wang, Y Hu, B Wan - Chemical Communications, 2018 - pubs.rsc.org
A Brønsted acid-catalyzed formal [5+2+1] cycloaddition of ynamides and isoxazoles with water is described. This process provides atom-economical access to oxygen-bridged …
Number of citations: 27 pubs.rsc.org
JR Manning, HML Davies - Tetrahedron, 2008 - Elsevier
… The reaction was performed with 3-chloromethyl-5-methylisoxazole 20b (0.066 g, 0.5 mmol), Rh 2 (OAc) 4 (6.6 mg, 0.015 mmol), 17c (0.115 g, 0.65 mmol), and DCM. Purified by flash …
Number of citations: 74 www.sciencedirect.com

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